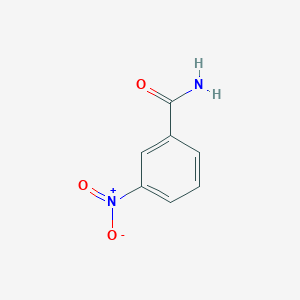

3-Nitrobenzamide

Descripción

Contextualization within Nitroaromatic and Amide Chemistry

As a nitroaromatic compound, 3-Nitrobenzamide contains a nitro group directly attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the electronic distribution and reactivity of the benzene (B151609) ring. ontosight.ai This electron-withdrawing effect can impact properties such as acidity, basicity, and susceptibility to various reaction types, including nucleophilic aromatic substitution under appropriate conditions.

Simultaneously, this compound is an amide, featuring a carbonyl group bonded to a nitrogen atom. The amide functional group is known for its stability due to resonance between the nitrogen lone pair and the carbonyl pi system. ontosight.ai This resonance also contributes to the polarity of the amide group, influencing the compound's solubility and its ability to participate in hydrogen bonding. solubilityofthings.comontosight.ai The presence of both the nitro and amide functionalities on the same aromatic ring provides this compound with a unique combination of chemical properties and reactivity profiles, allowing it to undergo reactions characteristic of both functional groups, such as reduction of the nitro group or hydrolysis of the amide.

Significance in Organic Synthesis and Pharmaceutical Science Research

This compound holds significance in academic research, particularly in organic synthesis and pharmaceutical science. In organic synthesis, it serves as a valuable building block and intermediate for the construction of more complex organic molecules. ontosight.aichemicalbull.com The reactivity of its nitro and amide groups allows for various transformations, such as the reduction of the nitro group to an amine, which can then be further functionalized. It can also participate in coupling reactions and nucleophilic substitutions. solubilityofthings.com

In pharmaceutical science research, this compound and its derivatives have been explored for their potential biological activities. ontosight.aisolubilityofthings.com Research indicates that derivatives of this compound can exhibit various bioactivities, including potential applications as antimicrobial agents and in enzyme inhibition studies. solubilityofthings.com Notably, derivatives have shown promise in the development of compounds targeting specific biological pathways, including research into antitumor properties. solubilityofthings.com For instance, 4-iodo-3-nitrobenzamide (B1684207), a derivative, has been investigated for its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor in cancer therapy research. researchgate.net

Historical Development of Research on this compound

Research into this compound has evolved alongside the broader advancements in organic chemistry and medicinal chemistry. Early research likely focused on its synthesis and fundamental chemical properties, understanding the interplay between the nitro and amide functionalities on the aromatic ring. As synthetic methodologies advanced, this compound became more accessible as a starting material for the synthesis of various derivatives.

The recognition of the biological significance of nitroaromatic compounds and benzamides spurred investigations into the potential pharmacological applications of this compound derivatives. The development of techniques for evaluating biological activity in vitro and in vivo facilitated the exploration of its potential in areas such as antimicrobial research and cancer therapy. The study of specific derivatives, such as the investigation into 4-iodo-3-nitrobenzamide as a PARP inhibitor, highlights the ongoing research efforts to understand the structure-activity relationships of this compound scaffolds and develop novel therapeutic agents. researchgate.net Furthermore, its use in educational settings for demonstrating reactions like the Hofmann rearrangement underscores its historical and continued relevance in chemical education and basic research. acs.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6N2O3 | ontosight.ainih.govscbt.com |

| Molecular Weight | 166.13 g/mol or 166.14 g/mol | nih.govscbt.com |

| Appearance | Yellow powder or white crystalline solid | ontosight.aisolubilityofthings.comchemicalbook.com |

| Melting Point | 110-112 °C or 140-143 °C or 142-145 °C | ontosight.aichemicalbook.com |

| Solubility (Water) | Limited / Insoluble | solubilityofthings.comchemicalbook.com |

| Solubility (Organic) | Soluble in polar solvents, DMSO, ethanol, acetone | solubilityofthings.com |

Selected Research Findings Related to this compound Derivatives

| Derivative | Research Area | Key Finding | Source |

| 4-iodo-3-nitrobenzamide (Iniparib) | Cancer Therapy (PARP inhibition) | Investigated for treating breast cancer, functions as a PARP inhibitor. Showed efficacy as PARP1 inhibitor under cell-free conditions. researchgate.net | researchgate.net |

| 4-substituted-3-nitrobenzamide derivatives | Antitumor Activity | Series of derivatives showed potent anti-tumor activity against certain cancer cell lines in vitro. researchgate.net | researchgate.net |

| 4-(isopentyloxy)-3-nitrobenzamide derivatives | Xanthine (B1682287) Oxidase Inhibition | Identified as a novel chemotype of XO inhibitors, with one compound showing potent inhibitory activity. bohrium.com | bohrium.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAYEPXDGHYGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Record name | M-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025732 | |

| Record name | 3-Nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrobenzamide is a yellow powder. (NTP, 1992) | |

| Record name | M-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

590 to 599 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | M-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

645-09-0 | |

| Record name | M-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMU7X7KT5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

288.9 °F (NTP, 1992) | |

| Record name | M-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 3 Nitrobenzamide

Established Reaction Pathways for Primary Synthesis

Established methods for synthesizing 3-nitrobenzamide primarily involve forming the amide linkage through direct amidation strategies or by introducing the nitro group onto a pre-formed benzamide (B126) structure via regioselective nitration.

Direct Amidation Strategies

Direct amidation routes commonly utilize 3-nitrobenzoic acid or its activated derivatives as starting materials, reacting them with ammonia (B1221849) or an amine to form the amide bond ontosight.ai.

One common approach involves the reaction of 3-nitrobenzoyl chloride with ammonia. 3-Nitrobenzoic acid is first converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride . The resulting 3-nitrobenzoyl chloride then reacts with aqueous ammonia to yield this compound .

Another established method involves the amination of methyl 3-nitrobenzoate . This process typically includes the esterification of 3-nitrobenzoic acid to form methyl 3-nitrobenzoate, followed by reaction with anhydrous ammonia gas in a solvent such as methanol (B129727) google.com. This method has been reported to provide high yields google.com.

| Method | Starting Material | Amidation Reagent | Reported Yield | Notes |

| Acid Chloride Route | 3-Nitrobenzoyl chloride | NH₃ (aqueous) | 40.5% - 48.8% | Can have solvent contamination google.com |

| Ester Amination | Methyl 3-nitrobenzoate | NH₃ (anhydrous) | 95% | High purity reported google.com |

| Coupling Agent Method | 3-Nitrobenzoic acid | Ammonia or Amine | Not specified | Requires coupling agent ontosight.ai |

Detailed research findings highlight the differences in yield and purity between these methods. For instance, a method using 3-nitrobenzoyl chloride followed by recrystallization from acetonitrile (B52724) yielded 40.5% product with 98% purity and residual acetonitrile google.com. In contrast, the ester amination of methyl 3-nitrobenzoate with anhydrous ammonia in methanol provided a 95% yield and 98% HPLC purity before further purification google.com.

Regioselective Nitration Techniques

An alternative primary synthesis route involves the direct nitration of benzamide . Electrophilic aromatic nitration of benzamide using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst can yield this compound prezi.comchegg.com. The amide group is a deactivating and meta-directing substituent, which favors the introduction of the nitro group at the meta position .

A typical procedure involves adding benzamide to a HNO₃/H₂SO₄ mixture at a low temperature (0–5°C) prezi.comchegg.com. After a reaction period, the mixture is quenched in ice, leading to the isolation of this compound prezi.comchegg.com. Reported yields for this method are typically in the range of 60–70% . Challenges associated with this method include the potential formation of ortho and para byproducts, which may necessitate purification steps like chromatography . Over-nitration or oxidation can also occur if temperatures are not carefully controlled .

| Method | Starting Material | Nitrating Agent | Conditions | Reported Yield | Challenges |

| Direct Nitration | Benzamide | HNO₃/H₂SO₄ | 0–5°C, 4 hours | 60–70% | Isomer separation, side reactions |

Advanced Catalytic and Green Chemistry Approaches in Synthesis

Recent efforts in the synthesis of this compound and related nitrobenzamides have explored advanced catalytic methods and environmentally benign protocols to improve efficiency, selectivity, and sustainability.

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly applied to synthetic methodologies, including those relevant to nitroaromatic compounds and amides researchgate.net. Environmentally benign approaches aim to minimize or eliminate the use of hazardous substances and generate less waste.

Mechanochemical synthesis, a solvent-free approach utilizing ball milling, has been demonstrated for the synthesis of nitrobenzamide derivatives, offering an environmentally friendly and efficient pathway mdpi.com. This method involves reacting an amine with an acid chloride through mechanical action mdpi.com.

Another area of green chemistry relevant to amide synthesis is the use of heterogeneous catalysts and water as a solvent for reactions involving aromatic amides . Protocols for synthesizing methylenebisamides from aromatic amides and formaldehyde (B43269) in water using heterogeneous catalysts like zeolites have been developed, highlighting the potential for environmentally benign amide synthesis .

The use of less hazardous nitrating agents and reaction conditions also falls under green chemistry principles. While traditional nitration of benzamide uses strong acids prezi.comchegg.com, research into alternative nitrating systems and regioselective nitration techniques using different catalysts and conditions continues to explore milder and more selective approaches google.comuri.eduresearchgate.net.

| Green Chemistry Approach | Description | Relevance to this compound Synthesis |

| Mechanochemistry | Solvent-free synthesis using ball milling | Demonstrated for nitrobenzamide derivatives mdpi.com |

| Heterogeneous Catalysis | Use of solid catalysts in environmentally friendly solvents (e.g., water) | Applicable to amide synthesis from aromatic amides |

| Alternative Nitration | Exploring milder nitrating agents and conditions | Potential for more environmentally friendly nitration of benzamide google.comuri.eduresearchgate.net |

These advanced and green chemistry approaches represent ongoing efforts to develop more sustainable and efficient methods for synthesizing compounds like this compound.

Synthesis and Functionalization of 3 Nitrobenzamide Derivatives

Rational Design Principles for Derivative Synthesis

The design of 3-nitrobenzamide derivatives for synthesis is guided by principles that consider the impact of substituents on both the synthetic feasibility and the desired properties of the final compound. This rational approach allows for targeted synthesis and optimization of reaction pathways.

Electronic and Steric Influence of Substituents on Synthetic Outcomes

Substituents on the benzamide (B126) ring or the amide nitrogen significantly influence the electronic and steric environment of the molecule, thereby affecting its reactivity and the outcome of synthetic transformations. The electron-withdrawing nature of the nitro group at the 3-position is a key factor ontosight.ai. This effect can influence the acidity of protons, the electron density at reactive centers, and the susceptibility to nucleophilic or electrophilic attack.

For instance, the presence of electron-withdrawing groups elsewhere on the ring can further decrease electron density, potentially facilitating nucleophilic aromatic substitution reactions under appropriate conditions . Conversely, electron-donating groups can increase electron density, altering reactivity patterns. Steric hindrance introduced by bulky substituents near the reaction center can impede the approach of reagents, affecting reaction rates and selectivities. For example, a methyl group at the C3 position of the aromatic ring in N,3-dimethyl-2-nitrobenzamide donates electron density via hyperconjugation, partially counteracting the electron withdrawal by the nitro group . Steric factors, particularly at positions 3' and 4' in the anilide moiety of benzamide derivatives, have been shown to play an important role in interactions, which is relevant for structure-activity relationships nih.gov.

The position of the nitro group also plays a role; ortho-nitro groups, as in 2-nitrobenzamide, increase ring electron deficiency compared to para-nitro analogs, altering reactivity in electrophilic substitution .

Structure-Guided Design for Targeted Applications

Structure-guided design principles are employed to synthesize this compound derivatives with properties tailored for specific applications. While the scope of this article excludes biological activity profiles, the design process is often informed by the desired interactions of the molecule. For example, incorporating a 3-fluorophenyl group in N-(3-Fluorophenyl)-3-nitrobenzamide can enhance metabolic stability by resisting oxidative degradation . Similarly, chloro substitution in 2-chloro-3-nitrobenzamide (B176619) derivatives has been utilized to leverage chloro groups for specific binding interactions .

The core architecture of this compound can be modified by linking it to other chemical moieties, such as heterocyclic systems, to create hybrid molecules with desired characteristics walshmedicalmedia.com. The electron-deficient nature of a linked thiadiazole ring, combined with the electron-withdrawing nitro group, creates a polarized system capable of participating in hydrogen bonding and π-π stacking interactions, which are important for molecular recognition and packing vulcanchem.com. Structure-activity relationship (SAR) studies, while focused on activity, inherently guide synthesis by identifying structural modifications that lead to desired property changes nih.govbohrium.com. This involves systematically varying substituents (e.g., halogens, electron-donating groups) at different positions to understand their impact .

Synthetic Pathways to Key Derivative Classes

The synthesis of this compound derivatives can be broadly categorized based on the position of functionalization: on the amide nitrogen, on the aromatic ring, or through conjugation with other systems.

N-Substituted 3-Nitrobenzamides

N-substituted 3-nitrobenzamides, where a substituent replaces one or both hydrogen atoms on the amide nitrogen, are commonly synthesized via the reaction of 3-nitrobenzoic acid or its activated derivatives with primary or secondary amines.

A standard approach involves the reaction of 3-nitrobenzoyl chloride with an appropriate amine. For instance, 3-nitrobenzoyl chloride reacts with aniline (B41778) derivatives to form N-aryl-3-nitrobenzamides . This nucleophilic acyl substitution is a facile method for forming amide bonds mdpi.com. The synthesis of N-methyl-3-nitrobenzamide can be achieved by reacting 3-nitrobenzoyl chloride with methylamine (B109427) oncotarget.com. Similarly, N,N-dimethyl-3-nitrobenzamide is synthesized by the reaction of 3-nitrobenzoyl chloride with dimethylamine (B145610) oncotarget.com.

Another method involves the direct condensation of 3-nitrobenzoic acid with an amine, often in the presence of a coupling agent ontosight.ai. For example, N,N-diisopropyl-3-nitrobenzamide can be synthesized via the direct condensation of 3-nitrobenzoic acid with diisopropylamine (B44863) . Ultrasonic irradiation in the presence of a Lewis acidic ionic liquid has also been explored for this condensation .

Data for the synthesis of N-substituted 3-nitrobenzamides can be presented in tables detailing reaction conditions and yields.

| Reactants | Conditions | Product | Yield (%) | Ref. |

| 3-nitrobenzoyl chloride, methylamine | DCM, rt, 2 h | N-Methyl-3-nitrobenzamide | 99 | oncotarget.com |

| 3-nitrobenzoyl chloride, dimethylamine | THF, rt, 18 h | 3-Nitro-N,N-dimethylbenzamide | 99 | oncotarget.com |

| 3-nitrobenzoic acid, diisopropylamine | Direct condensation or ultrasonic irradiation | N,N-Diisopropyl-3-nitrobenzamide | - |

Ring-Substituted 3-Nitrobenzamides

Ring-substituted this compound derivatives involve modifications to the benzene (B151609) ring of this compound, other than the existing nitro group at the 3-position. These modifications can include the introduction of halogens, alkyl groups, or other functional moieties.

One strategy involves starting with a substituted benzoic acid derivative that already contains the desired ring substituent and then forming the amide bond. For example, using a substituted 3-nitrobenzoic acid, such as 2-fluoro-3-nitrobenzoic acid, in the reaction with an amine can yield a ring-substituted this compound derivative .

Alternatively, functionalization of the this compound ring itself can be pursued. The nitro group's electron-withdrawing effect directs electrophilic substitution to the para position . However, direct functionalization of the activated ring can be challenging and often requires specific reaction conditions and catalysts.

Synthesis of 4-substituted-3-nitrobenzamide derivatives has been reported, with structures confirmed by spectroscopic methods nih.gov. These syntheses typically involve reactions such as alkylation, hydrolysis, and acylation bohrium.com.

An example of ring functionalization is the synthesis of N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-4-chloro-3-nitrobenzamide derivatives, which involves a 4-chloro substituent on the this compound core walshmedicalmedia.com. This suggests that halogenation or other substitutions at positions like the 4-position are viable synthetic targets.

Conjugates with Heterocyclic Systems

This compound can be conjugated with various heterocyclic systems, leading to hybrid molecules with potentially altered properties and activities. These conjugates are typically formed by coupling the this compound core, or a derivative thereof, with a molecule containing a heterocyclic ring.

A common method for forming such conjugates is through amide bond formation between a 3-nitrobenzoic acid derivative (or its acid chloride) and an amine attached to a heterocyclic system, or vice versa. For example, N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide is synthesized by reacting 3-nitrobenzoyl chloride with 3-aminopropylimidazole vulcanchem.com.

Another approach involves the reaction of a this compound derivative with a heterocyclic compound containing a reactive functional group. The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide involves coupling 2-methyl-3-nitrobenzoyl chloride with a substituted thiadiazol-2-amine vulcanchem.com.

Palladium-catalyzed coupling reactions can also be employed for the synthesis of heterocyclic conjugates vulcanchem.com. For instance, palladium-catalyzed coupling of this compound with 3-bromopropylimidazole has been used in the industrial-scale manufacturing of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide vulcanchem.com.

Benzothiazole-nitrobenzamide derivatives have also been synthesized, involving the coupling of a benzothiazole (B30560) derivative with a nitrobenzamide moiety researchgate.net.

| Reactants | Conditions | Product | Yield (%) | Ref. |

| 3-nitrobenzoyl chloride, 3-aminopropylimidazole | Dichloromethane, inert conditions | N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide | 65-78 | vulcanchem.com |

| 2-methyl-3-nitrobenzoyl chloride, 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Coupling reagents (e.g., EDC/HOBt or DCC) | N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide | - | vulcanchem.com |

| This compound, 3-bromopropylimidazole | Palladium catalysis (Industrial scale) | N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide | >90 | vulcanchem.com |

Halogenated this compound Derivatives

Halogenated this compound derivatives are compounds where one or more hydrogen atoms on the aromatic ring or attached functional groups have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of halogen atoms can significantly influence the chemical and physical properties of the molecule, including its reactivity, solubility, and biological activity. mdpi.com

Synthesis of halogenated this compound derivatives can be achieved through various methods. One approach involves the direct halogenation of this compound or its precursors using specific halogenating reagents. For instance, nitration followed by amidation can be a route for synthesizing compounds like 2,6-dichloro-3-nitrobenzamide, where chlorination is performed selectively on a chlorobenzamide derivative using chlorine gas and a catalyst. Another method involves the coupling of a halogenated benzoic acid derivative with an amine to form the amide bond. For example, N-(3-chlorophenethyl)-4-nitrobenzamide was synthesized by the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride, although this is a 4-nitro isomer, the principle of using halogenated precursors applies. mdpi.com Research also explores switchable site-selective C-H bromination of benzanilide (B160483) derivatives, indicating methodologies for introducing bromine atoms onto the aromatic ring of related amide structures. mdpi.com

The position and type of halogen substitution play a crucial role in the properties of the resulting derivative. For example, studies on benzamide derivatives with different halogen substituents have shown variations in activity, with brominated compounds sometimes exhibiting better activity compared to chlorinated or fluorinated analogs in certain contexts. mdpi.com The electron-withdrawing nature of halogens, particularly when placed at specific positions relative to the nitro and amide groups, can alter the electron density distribution across the molecule, influencing its interactions in chemical reactions and biological systems.

Methodologies for Structural Elucidation of Derivatives

Structural elucidation of this compound derivatives is critical for confirming their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Methodologies for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.net For this compound derivatives, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assignment of signals and the determination of connectivity.

In ¹H NMR spectra, the chemical shifts (δ) of protons are influenced by nearby electron-withdrawing or electron-donating groups. The nitro group and the amide carbonyl group in this compound derivatives typically cause deshielding effects on nearby aromatic protons, shifting their signals downfield. The coupling patterns (splitting of signals) provide information about the number of neighboring protons. For example, aromatic protons on the substituted benzene ring of this compound derivatives will exhibit characteristic splitting patterns (doublets, triplets, multiplets) depending on their positions and the substitution pattern. mdpi.com The protons of the amide group (-NH₂) typically appear as a broad singlet, while protons on any alkyl or other functional groups introduced during functionalization will have their own characteristic shifts and splitting patterns. scribd.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment. The carbonyl carbon of the amide group typically resonates in the range of 160-180 ppm. muthayammal.indergipark.org.tr Aromatic carbon signals appear in the range of 110-160 ppm, with their specific shifts influenced by the substituents. mdpi.com The carbon atom directly attached to the nitro group and the carbon attached to the amide group will have distinct chemical shifts. ¹³C NMR, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in identifying the types of carbon atoms (methyl, methylene, methine, quaternary). dergipark.org.tr

Studies on various benzamide derivatives, including those with nitro groups, demonstrate the utility of ¹H and ¹³C NMR in confirming proposed structures by matching experimental spectra to expected chemical shifts and coupling patterns. muthayammal.inmdpi.commdpi.commdpi.comdergipark.org.trnih.govajol.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. nih.gov For this compound derivatives, MS is crucial for confirming the molecular weight and gaining insights into their structural integrity.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques. In ESI-MS, the molecular ion peak, often observed as the protonated molecule ([M+H]⁺), confirms the molecular weight of the intact molecule. mdpi.commdpi.combohrium.com Other adduct ions, such as [M+Na]⁺ or [M+NH₄]⁺, may also be observed depending on the experimental conditions. uni.luuni.lu

Electron Ionization (EI) in GC-MS typically produces a molecular ion, but also induces fragmentation. The fragmentation pattern, the series of fragment ions observed, is characteristic of the molecule's structure and can provide valuable information about the presence and position of functional groups. nih.gov For nitroaromatic compounds, characteristic fragment ions may result from the loss of the nitro group (-NO₂), oxygen atoms, or nitrogen monoxide (NO). nih.gov Cleavage of the amide bond can also lead to significant fragment ions. mdpi.com Analyzing the fragmentation pattern helps in corroborating the structural assignment made by NMR and other techniques. High-resolution mass spectrometry (HRMS) provides more accurate mass measurements, allowing for the determination of the elemental composition of the ions. mdpi.combohrium.com

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies functional groups in a molecule by analyzing the vibrations of its chemical bonds. scribd.comajol.info When a molecule is exposed to infrared radiation, specific frequencies are absorbed that correspond to the vibrational modes of its functional groups.

For this compound and its derivatives, characteristic absorption bands in the IR spectrum confirm the presence of key functional groups. The N-H stretching vibration of the amide group typically appears as one or two bands in the region of 3100-3500 cm⁻¹. ajol.infobham.ac.uk The amide C=O stretching vibration (the amide I band) is usually a strong absorption found in the range of 1630-1690 cm⁻¹. muthayammal.indergipark.org.trajol.infobham.ac.uk The N-H bending vibration (the amide II band) appears in the region of 1500-1640 cm⁻¹. The nitro group (-NO₂) gives rise to two characteristic strong absorption bands: the asymmetric stretching vibration around 1500-1550 cm⁻¹ and the symmetric stretching vibration around 1340-1390 cm⁻¹. scribd.comajol.info Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic ring vibrations appear in the 1450-1600 cm⁻¹ region. muthayammal.in C-Cl stretching vibrations, if chlorine is present, typically appear in the fingerprint region (below 1500 cm⁻¹).

IR spectroscopy serves as a valuable complementary technique to NMR and MS, providing rapid confirmation of the presence of the expected functional groups in the synthesized this compound derivatives. researchgate.netscribd.comresearchgate.net

Table 1: Spectroscopic Data Examples for this compound Derivatives

| Derivative Example | Technique | Key Data | Source |

| N-(3-chlorophenethyl)-4-nitrobenzamide | ¹H NMR | Characteristic aromatic proton signals, CH₂ signals. | mdpi.com |

| ¹³C NMR | C=O at ~165 ppm, aromatic carbons in the 120-150 ppm range, CH₂ carbons at ~35 and ~41 ppm. | mdpi.com | |

| HRMS | [M+H]⁺ calcd 305.0688, found 305.0683. | mdpi.com | |

| N,N'-((dodecane-1,12-diylbis(azanediyl))bis(carbonothioyl))bis(this compound) | ¹H NMR | NH signals at ~11.73 and ~10.74 ppm, aromatic protons in the 7.78-8.73 ppm range, aliphatic protons in the 1.23-3.63 ppm range. | dergipark.org.tr |

| ¹³C NMR | Thiocarbonyl C at ~179.7 ppm, Carbonyl C at ~166.1 ppm. | dergipark.org.tr | |

| FT-IR | υmax 3376, 3236, 3158 (N-H), 1668 (C=O), 1557, 1519 (NO₂ asymm.), 1346 (NO₂ symm.). | dergipark.org.tr | |

| 2,6-Dichloro-3-nitrobenzamide | ¹H NMR | δ 8.25 (d, 1H, H-4), 8.02 (d, 1H, H-5), 6.21 (s, 2H, NH₂). | |

| IR | 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (NO₂ asymmetric stretch). | ||

| N-(4-Fluorophenyl)-3-nitrobenzamide | PubChem | SMILES: C1=CC(=CC(=C1)N+[O-])C(=O)NC2=CC=C(C=C2)F. | fishersci.at |

Structural and Supramolecular Characterization of 3 Nitrobenzamide and Its Derivatives

X-ray Crystallographic Investigations

Single-crystal X-ray diffraction is a powerful technique employed to determine the precise three-dimensional structure of molecules in the crystalline state. For 3-nitrobenzamide and its derivatives, this method allows for the detailed analysis of molecular geometry, bond lengths, bond angles, and torsional angles, as well as the intricate network of interactions between molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Studies of Molecular Conformation

Single-crystal X-ray diffraction studies provide definitive information on the molecular conformation of this compound and its derivatives in the solid state. For instance, in N-(4-methylphenylsulfonyl)-3-nitrobenzamide, the dihedral angle between the aromatic rings is approximately 86.29°, and the conformation between the amide C=O bond and the meta-NO₂ group is described as syn. The molecule adopts an L-shaped conformation in the crystal. nih.gov Another derivative, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, has also been characterized by single-crystal X-ray diffraction, revealing its molecular structure and packing. iucr.org Studies on isomeric N-(iodophenyl)nitrobenzamides, including N-(3-iodophenyl)-3-nitrobenzamide, have shown that these molecules form different three-dimensional framework structures in the crystal, highlighting the influence of substituent position on solid-state architecture. iucr.orgiucr.org The molecular conformation, including the orientation of the nitro group relative to the benzene (B151609) ring, is a key aspect revealed by these studies, influencing the potential for various intermolecular interactions.

Analysis of Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound and its derivatives is dictated by a variety of intermolecular forces, including hydrogen bonding, halogen bonding, van der Waals forces, and π–π stacking interactions. Analysis of these interactions is critical for understanding the stability, physical properties, and supramolecular assembly of these compounds.

Hydrogen bonding plays a significant role in the crystal structures of this compound derivatives. N—H⋯O and C—H⋯O hydrogen bonds are commonly observed, linking molecules into intricate networks. For example, in 4-chloro-3-nitrobenzamide, the crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov Intramolecular C—H⋯O hydrogen bonds can form five-membered rings, while intermolecular N—H⋯O and C—H⋯O bonds contribute to the stabilization of the crystal lattice. nih.gov In N-(4-methylphenylsulfonyl)-3-nitrobenzamide, molecules are connected into inversion dimers through pairs of N—H⋯O hydrogen bonds and C—H⋯O interactions, forming specific ring motifs (R₂²(8) and R₂²(14)). These dimers are further linked by additional C—H⋯O interactions, creating sheets. nih.gov Another derivative, 4-anilino-3-nitro-N-phenylbenzamide, exhibits an intramolecular N—H⋯O hydrogen bond forming an S(6) ring, while weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds link molecules into chains. nih.gov The hydrogen bonding network is a primary driver of the supramolecular structure in many nitrobenzamide derivatives. iucr.orgajol.info

While hydrogen bonding is prevalent, halogen bonding can also contribute to the crystal packing of halogenated this compound derivatives or cocrystals involving halogenated co-formers. Halogen bonding involves an attractive interaction between a halogen atom (acting as a Lewis acid) and a Lewis base (such as oxygen or nitrogen). Studies on isomeric N-(iodophenyl)nitrobenzamides have identified two-centre iodo⋯nitro and iodo⋯carbonyl interactions as part of the intermolecular forces present in their crystal structures, alongside hydrogen bonds and π–π stacking. iucr.orgiucr.org The interplay between hydrogen and halogen bonding is an area of interest in crystal engineering, and examples involving nitrobenzamide derivatives and halogenated co-formers like 1,4-diiodotetrafluorobenzene (B1199613) have been explored in cocrystallization studies. nih.govrsc.orgscispace.comwiley-vch.de

Halogen Bonding Interactions

Polymorphism and Cocrystal Formation in Solid State Research

Polymorphism, the ability of a compound to exist in more than one crystalline form, and cocrystal formation, the creation of crystalline structures composed of two or more different molecules, are important aspects of solid-state research for pharmaceutical and material science applications. This compound has been investigated in the context of both polymorphism and cocrystal formation.

Studies have reported the discovery of polymorphic cocrystals involving this compound, such as salicylic (B10762653) acid: this compound (SA-3NBZ) cocrystals with different molar ratios (1:1 and 2:2). These polymorphic cocrystals were discovered using thermal methods and confirmed by single-crystal X-ray diffraction analysis. nih.govresearchgate.net The formation mechanism and stability of these polymorphic cocrystals have been explored using theoretical calculations, indicating weak stabilization through intralayer hydrogen bonds and van der Waals forces. researchgate.net

This compound has also been used as a co-former in the preparation of cocrystals with other compounds, including carbamazepine (B1668303) and cinnamic acid. ugr.escrystallizationsystems.comresearchgate.net The formation of these cocrystals can be achieved through various methods, such as grinding or electrochemical approaches. ugr.escrystallizationsystems.comresearchgate.netfrontiersin.orgacs.org Cocrystal formation can alter the solid-state properties of the components, such as solubility and dissolution rate. ijrbat.in The ability of this compound to form cocrystals highlights its potential in crystal engineering to tune the physical properties of active pharmaceutical ingredients or other functional molecules. The formation of a cocrystal is thermodynamically favored if it is more stable than the individual components. ugr.es

Table 1: Crystallographic Data Examples for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Z | Ref. |

| 4-Chloro-3-nitrobenzamide | C₇H₅ClN₂O₃ | Monoclinic | P2₁/n | a=8.849, b=7.547, c=12.374, β=101.18 | 4 | nih.gov |

| N-(4-Methylphenylsulfonyl)-3-nitrobenzamide | C₁₄H₁₂N₂O₅S | Monoclinic | P2₁/n | a=4.9736, b=23.245, c=12.7197, β=100.820 | 4 | nih.gov |

| 4-Anilino-3-nitro-N-phenylbenzamide | C₁₉H₁₅N₃O₃ | Triclinic | P1 | a=7.7930, b=8.1580, c=12.788, α=84.73, β=83.82, γ=73.58 | 2 | nih.gov |

| Salicylic acid: this compound (1:1) | C₁₄H₁₁N₂O₆ | Not specified | Not specified | Not specified | Not specified | nih.govresearchgate.net |

| Salicylic acid: this compound (2:2) | C₁₄H₁₁N₂O₆ | Not specified | Not specified | Not specified | Not specified | nih.govresearchgate.net |

Table 2: Examples of Intermolecular Interactions in this compound Derivatives

| Compound | Interaction Type | Details | Ref. |

| 4-Chloro-3-nitrobenzamide | N—H⋯O Hydrogen Bonds | Stabilization of crystal lattice | nih.gov |

| C—H⋯O Hydrogen Bonds | Intramolecular (S(5) motif) and intermolecular | nih.gov | |

| π–π Stacking | Centroid-centroid distance: 3.803 Å | nih.gov | |

| N-(4-Methylphenylsulfonyl)-3-nitrobenzamide | N—H⋯O Hydrogen Bonds | Formation of inversion dimers (R₂²(8) motif) | nih.gov |

| C—H⋯O Hydrogen Bonds | Formation of inversion dimers (R₂²(14) motif) and chains | nih.gov | |

| 4-Anilino-3-nitro-N-phenylbenzamide | Intramolecular N—H⋯O HB | Forms S(6) ring | nih.gov |

| Intermolecular N—H⋯O HB | Links molecules into chains | nih.gov | |

| Intermolecular C—H⋯O HB | Links molecules into chains | nih.gov | |

| π–π Stacking | Weak slipped interactions, centroid-centroid distance: 3.819 Å | nih.gov | |

| N-(3-iodophenyl)-3-nitrobenzamide | N—H⋯O Hydrogen Bonds | Present in the structure | iucr.orgiucr.org |

| C—H⋯O Hydrogen Bonds | Three C—H⋯O hydrogen bonds present | iucr.orgiucr.org | |

| Iodo⋯nitro Interaction | Two-centre interaction present | iucr.orgiucr.org | |

| π–π Stacking | Aromatic π⋯π stacking interaction present | iucr.orgiucr.org | |

| Salicylic acid: this compound cocrystals | Intralayer Hydrogen Bonds | Contribute to weak stabilization | researchgate.net |

| Van der Waals Forces | Contribute to weak stabilization | researchgate.net |

Conformational Analysis in Solution and Solid States

Conformational analysis of benzamide (B126) derivatives, including those related to this compound, reveals insights into their structural preferences in different phases. In the solid state, the conformation is heavily influenced by crystal packing forces and intermolecular interactions like hydrogen bonding iucr.orgiucr.orgresearchgate.netmdpi.com. For instance, studies on isomeric N-(iodophenyl)nitrobenzamides show that different isomers adopt distinct three-dimensional structures in the crystal lattice due to varying combinations of N—H⋯O and C—H⋯O hydrogen bonds, iodo⋯nitro interactions, and π⋯π stacking interactions iucr.orgiucr.org.

For certain N-alkylated benzanilides, a "folded" conformation about the amide bond, where the aryl rings are in a cis relationship, is often preferred in the solid state nih.govacs.org. This cis-anti conformer, with aromatic rings roughly perpendicular to the amide bond plane, is consistent with observations in solid-state structures of tertiary benzanilides acs.org.

In solution, the conformational landscape can be more dynamic. Techniques like variable temperature NMR spectroscopy can be used to study the barriers to rotation around bonds, such as the Ar–N bond in benzanilides nih.gov. This rotation can lead to the interconversion of conformers, and in some cases, indicates "fast" exchange in solution at room temperature nih.gov. While some studies on related peptide mimetics show an ensemble of interconverting transient conformers in solution lacking a specific organized structure, the conformation in a bound state (e.g., to a protein) can be more compact nih.govmdpi.com.

Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental studies and predict stable conformers and their relative energies scirp.orgresearchgate.netmdpi.com. These calculations can help in understanding the preferred orientations of functional groups and the influence of intramolecular interactions on conformation scirp.orgresearchgate.net.

Vibrational Spectroscopy for Molecular Structure Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for characterizing the molecular structure and identifying functional groups within this compound and its derivatives scirp.orgmuthayammal.inspectrabase.comchemicalbook.comijpbs.comresearchgate.net. These techniques provide information about the vibrational modes of the molecule, which are related to the stretching and bending of bonds.

Studies on related nitrobenzoic acid derivatives, such as 4-methyl-3-nitrobenzoic acid, demonstrate the application of FTIR and FT-Raman spectroscopy to analyze characteristic vibrations scirp.orgresearchgate.net. Specific bands in the spectra can be assigned to the vibrations of functional groups like the nitro group (N-O stretching), the carbonyl group (C=O stretching), and C-H stretching vibrations scirp.orgijpbs.comresearchgate.netajol.info. For example, the symmetric stretching vibration of the nitro group is typically observed in a specific range, and its position can be influenced by the molecular environment researchgate.net. The C=O stretching vibration of the amide group is also a prominent band in the IR spectrum and is sensitive to conformational changes and hydrogen bonding mdpi.comijpbs.comajol.info.

DFT calculations are frequently used in conjunction with vibrational spectroscopy to compute theoretical vibrational frequencies and assign experimental bands based on potential energy distribution scirp.orgmuthayammal.in. This combined approach allows for a more detailed understanding of the relationship between the molecular structure and its vibrational spectrum scirp.orgmuthayammal.in.

Data from FTIR spectroscopy can be used to confirm the structure of synthesized this compound derivatives by identifying the characteristic absorption bands corresponding to the expected functional groups ijpbs.com.

Computational and Theoretical Investigations of 3 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely applied to investigate the electronic structure and properties of molecules. These methods provide theoretical data that can complement experimental findings.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a common approach used to study the electronic structure of molecules, including those containing the 3-nitrobenzamide moiety ajol.infofishersci.cacenmed.comresearchgate.netuni.lu. DFT calculations can provide insights into the optimized molecular geometry, electronic transitions, and other structure-based molecular characteristics such as total energy, electron affinity, and ionization energy ajol.info. Studies on related compounds, such as N-(4-methylphenyl)-2-(this compound) benzamide (B126), have utilized the B3LYP functional with the 6-311G(d) basis set for DFT calculations to obtain theoretical data ajol.infoajol.info. Another study on a different nitrobenzamide derivative employed the B3LYP/6-311++G(d,p) level for geometry optimization and vibrational frequency analysis scirp.org. The agreement between experimental geometrical parameters from X-ray diffraction and calculated DFT values has been observed in some cases nih.gov.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is a key aspect of understanding a molecule's chemical reactivity and kinetic stability researchgate.net. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are assessed using theoretical methods like DFT ajol.infoajol.info. The energy difference between the HOMO and LUMO, known as the band gap energy (ΔE), is an important indicator; a higher energy gap is generally associated with greater molecular stability and chemical hardness researchgate.net. HOMO-LUMO analysis can also be used to determine charge transfer within a molecule nih.gov. For a synthesized bis amide containing a this compound unit, DFT calculations provided the HOMO and LUMO electronic energies ajol.infoajol.info. The contribution of different atomic orbitals to the HOMO and LUMO can be analyzed; for example, in a copper(II) complex with 3-nitrobenzoate ligands, both the metal d orbitals and the oxygen p orbitals of the ligand contributed to the HOMO and LUMO iucr.org.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule towards charged species uni-muenchen.dechemrxiv.org. The MEP at a given point in the vicinity of a molecule represents the force exerted on a positive test charge by the molecule's charge cloud uni-muenchen.dechemrxiv.org. MEP maps are typically visualized by mapping the potential values onto the molecular surface, often using a color-coded scheme where negative areas indicate regions attractive to a positive charge (high electron density), and positive areas indicate regions attractive to a negative charge (low electron density) uni-muenchen.dechemrxiv.org. DFT methods are commonly used to perform MEP calculations ajol.infoajol.infonih.gov. Analysis of MEP maps helps in understanding chemical reactivity and charge distribution researchgate.netsjctnc.edu.in. Studies on compounds incorporating the this compound structure have included MEP mapping as part of their computational analysis ajol.infoajol.info. Mulliken charge analysis is another method used to assess charge distribution within a molecule, revealing changes in charge that can indicate structural variations ajol.info.

Advanced Intermolecular Interaction Analysis

Understanding the intermolecular interactions is crucial for comprehending crystal packing and supramolecular assembly. Techniques like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) index studies provide detailed insights into these forces.

Hirshfeld Surface Analysis for Crystal Packing Contributions

In Silico Prediction of Spectroscopic Parameters

Computational methods are widely employed to predict various spectroscopic parameters, offering valuable information for compound identification and characterization. While specific predicted spectroscopic data for this compound itself are not extensively detailed in the provided search results, studies on nitrobenzamide derivatives highlight the applicability of these techniques to this class of compounds.

Techniques such as Density Functional Theory (DFT) calculations can be used to optimize molecular geometry and predict spectroscopic properties, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra researchgate.net. For instance, studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have utilized IR, ¹H NMR, and ¹³C NMR spectral analysis for characterization, with computational methods capable of predicting characteristic stretching frequencies for functional groups like N-H, C=O, S=O, and N=O, as well as chemical shifts for protons and carbons nih.gov. Similarly, investigations involving 2,6-Dichloro-3-nitrobenzamide and fluorinated 2-imino-1,3-thiazolines with a fluorobenzamide moiety have reported experimental IR and NMR data, demonstrating the types of spectroscopic information relevant to substituted benzamides that can be targeted by computational prediction acs.org.

PubChem provides computed properties for this compound (CID 12576), such as molecular weight and XLogP3 nih.gov. It also lists properties like diamagnetic susceptibility, magnetic anisotropy, and magnetic susceptibility from SpringerMaterials, which are related to the electronic structure and can be investigated computationally nih.gov. These computational approaches aid in understanding the electronic distribution and vibrational modes within the molecule, contributing to a comprehensive spectroscopic profile even when experimental data is limited or difficult to obtain.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful in silico technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein or other biological target, and to estimate the binding affinity. This method is crucial in the early stages of drug discovery and understanding molecular recognition. Studies involving nitrobenzamide derivatives have demonstrated their potential to interact with various biological targets, investigated through molecular docking.

For example, 4-(isopentyloxy)-3-nitrobenzamide derivatives have been studied for their inhibitory activity against xanthine (B1682287) oxidase (XO) using molecular docking and molecular dynamics simulations. These studies aimed to understand the binding mode of these derivatives within the active site of the enzyme and identify key amino acid residues involved in the interactions bohrium.comnih.gov. The docking results provided insights into the strong interactions and helped explain the observed inhibitory potency bohrium.comnih.gov.

Another study focused on benzamide derivatives, including N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide (CID 867491), as potential inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a target for antimalarial drugs. Molecular docking was used to determine the binding energy and analyze hydrogen bond formation between the ligands and residues in the PfDHODH active site, such as HIS 185 scialert.net. This in silico approach helped identify potent compounds based on their favorable docking scores and interaction patterns scialert.net.

Molecular docking has also been applied to investigate the interactions of other benzamide derivatives with targets like DNA and α5β1 integrin, revealing binding affinities and identifying interaction sites important for potential anticancer properties dergipark.org.tr. Furthermore, a study on 4-Acetamido-3-nitrobenzoic acid, a related nitrobenzoic acid derivative, utilized molecular docking to explore its binding with various SARS-CoV-2 proteins, including the spike protein, ACE2 receptor, Main protease, and RNA-dependent RNA polymerase nih.gov. Molecular docking studies on fluorinated 2-imino-1,3-thiazolines with a fluorobenzamide moiety have also been conducted to rationalize their binding mode and affinity towards alpha-glucosidase, an enzyme relevant to diabetes acs.org.

These studies collectively illustrate the utility of molecular docking in predicting how nitrobenzamide-related structures interact with biological macromolecules, providing valuable data on binding affinities and interaction types. This information is critical for understanding the potential biological activities of these compounds and guiding the design of new derivatives with improved properties.

The following table summarizes some of the molecular docking findings for nitrobenzamide derivatives from the search results:

| Ligand (Derivative Example) | Target Protein/Molecule | Key Findings (Binding Affinity/Interactions) | Source |

| 4-(isopentyloxy)-3-nitrobenzamide derivatives | Xanthine Oxidase (XO) | Revealed binding mode and strong interactions with key amino acid residues in the active site. | bohrium.comnih.gov |

| N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide (CID 867491) | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) | Lowest docking energy (-4.82 kcal/mol) among screened compounds; hydrogen bonding with HIS 185. scialert.net | scialert.net |

| N-[2-(3-Methylthio(1,2,4-Thiadiazol-5-Ylthio))acetyl] benzamide | DNA | Binding affinity: -7.4 kcal/mol. dergipark.org.tr | dergipark.org.tr |

| N-[2-(3-Methylthio(1,2,4-Thiadiazol-5-Ylthio))acetyl] benzamide | α5β1 integrin | Binding affinity: -7.7 kcal/mol. dergipark.org.tr | dergipark.org.tr |

| 4-Acetamido-3-nitrobenzoic acid (ANBA) | SARS-CoV-2 proteins (Spike, ACE2, Main protease, RdRp) | Explored binding with various viral proteins. nih.gov | nih.gov |

| Fluorinated 2-imino-1,3-thiazolines (e.g., compound 6d) | Alpha-glucosidase | Binding energy: -11.1 kcal/mol for compound 6d; stronger interaction than standard acarbose (B1664774) (-7.9 kcal/mol). acs.org | acs.org |

Reactivity and Mechanistic Studies Involving 3 Nitrobenzamide

Amide Functional Group Reactivity

The amide functional group in 3-nitrobenzamide can undergo various reactions, including hydrolysis and reductive transformations.

Hydrolysis Pathways and Kinetics

Hydrolysis of amides, including benzamides, can occur under acidic or basic conditions. Under basic conditions, this compound can be hydrolyzed to form 3-nitrobenzoic acid . In acidic solutions, the hydrolysis of amides generally involves protonation of the substrate. Studies on the hydrolysis of benzamides in strong acids suggest two main mechanisms depending on the acid concentration. In weakly acidic media, an A-2 type mechanism is proposed, involving rate-limiting attack of water on the protonated amide. In more strongly acidic media, the mechanism can change, potentially involving a second, concerted proton transfer and formation of an acylium ion intermediate researchgate.net. The kinetics of hydrolysis of substituted N-methyl-N-nitrobenzamides in sulfuric acid solutions have shown both non-catalyzed and acid-catalyzed pathways, with a change in mechanism observed at higher acidities rsc.org.

Reductive Transformations of the Amide Linkage

While the nitro group is more commonly targeted for reduction in nitrobenzamides, the amide group can also undergo reductive transformations. Research has explored the reduction of amides to amines using various reducing agents. For instance, the reduction of benzamide (B126) derivatives, including those with electron-withdrawing groups at the meta position, to their corresponding primary amines has been achieved using dimethylamine-borane (DMAB) rsc.org. The mechanism is thought to involve initial dissociation of DMAB and activation of the amide by a Lewis acidic BH₃, facilitating hydride transfer rsc.org. Electrochemical reduction of N-N-butyl-3-nitrobenzamide in N,N-dimethylformamide has also been studied, showing that cathodic cleavage of the C-N bond can occur at specific potentials scielo.br.

Nitro Group Transformations and Reductions

The nitro group in this compound is a key reactive center and can undergo various transformations, most notably reduction. Reduction of the nitro group typically leads to the formation of the corresponding amino group, yielding 3-aminobenzamide (B1265367) . This transformation can be achieved using various reducing agents, such as hydrogen gas in the presence of a palladium catalyst or iron powder with hydrochloric acid . Sodium borohydride (B1222165) can also be used as a reducing agent . The reduction of nitro compounds can proceed through sequential and parallel stages, involving intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine orientjchem.org. The mechanism can vary depending on the catalyst and conditions used orientjchem.org. For example, the enzymatic reduction of the nitro group in related nitrobenzamide derivatives has been observed as a mechanism of action nih.govspandidos-publications.com.

Rearrangement Reactions of this compound (e.g., Hofmann Rearrangement)

This compound can undergo rearrangement reactions, including the Hofmann rearrangement. The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom prezi.comacs.orgscribd.com. This reaction typically involves treatment of the amide with a halogen (such as bromine or chlorine) and a base acs.org. A reported procedure for the Hofmann rearrangement of this compound utilizes household bleach (sodium hypochlorite, NaOCl) and sodium hydroxide (B78521) at elevated temperatures to produce 3-nitroaniline (B104315) prezi.comacs.orgscribd.comscribd.com. This method is noted to be relatively rapid and avoids the use of bromine acs.orgscribd.comscribd.com. The mechanism of the Hofmann rearrangement involves the formation of a halogenated amide intermediate, followed by rearrangement to an isocyanate, and subsequent decarboxylation to yield the amine prezi.com.

Data from a Hofmann rearrangement of impure this compound (1.502 g) yielded 0.658 g of 3-nitroaniline, corresponding to a 44% yield prezi.com. The melting point of the obtained product was 112.6-115.5°C, which is close to the literature value for 3-nitroaniline (110-112°C) prezi.com. TLC analysis confirmed the presence of 3-nitroaniline along with other by-products prezi.com.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring in this compound can undergo aromatic substitution reactions. The presence of the nitro group, which is an electron-withdrawing group, deactivates the benzene ring towards electrophilic aromatic substitution wikipedia.orgnih.gov. However, electrophilic substitution reactions, such as nitration or halogenation, can still occur under appropriate conditions . The nitro group is generally a meta-director in electrophilic aromatic substitution due to its electron-withdrawing nature wikipedia.org.

Nucleophilic aromatic substitution can also occur on the benzene ring of nitroaromatic compounds, particularly when electron-withdrawing groups like the nitro group are present, especially at the ortho or para positions relative to a leaving group testbook.compdx.edu. The nitro group helps to stabilize the negative charge in the intermediate formed during nucleophilic attack testbook.com. While this compound has the nitro group in the meta position relative to the amide, which is not a typical leaving group in standard nucleophilic aromatic substitution, the benzene ring can still be susceptible to nucleophilic attack under specific conditions or in reactions involving displacement of other substituents if present . For instance, in substituted nitrobenzamides like 4-fluoro-3-nitrobenzamide, the fluorine atom can undergo nucleophilic substitution smolecule.com.

Advanced Research Applications of 3 Nitrobenzamide and Its Derivatives

Investigations in Medicinal Chemistry Research

Medicinal chemistry research has extensively investigated 3-nitrobenzamide derivatives for their therapeutic potential. These investigations span various areas, seeking to leverage the inherent bioactivity of the benzamide (B126) scaffold and the influence of the nitro substitution.

Benzamide derivatives, including those structurally related to this compound, have been studied for their ability to inhibit various enzymes. This area of research is crucial for understanding the molecular mechanisms of diseases and developing enzyme-targeted therapies.

A notable area of investigation involves the inhibition of xanthine (B1682287) oxidase (XO), an enzyme implicated in conditions like gout and hyperuricemia. Research has identified 4-(isopentyloxy)-3-nitrobenzamide derivatives as a novel chemotype of XO inhibitors. bohrium.comresearchgate.netresearchgate.net Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on these derivatives influence their inhibitory activity against XO. bohrium.com One optimized compound, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide, demonstrated potent in vitro XO inhibitory activity with an IC₅₀ value of 0.13 µM. bohrium.com Molecular docking and simulation studies have been employed to elucidate the binding mode of these compounds within the XO active site. bohrium.com

Beyond xanthine oxidase, benzamide derivatives have also been explored for their potential to inhibit other enzymes, such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant targets in neurodegenerative diseases like Alzheimer's. researchgate.net

The antimicrobial potential of this compound and its derivatives has been a subject of research. These compounds have shown activity against various microorganisms, suggesting their possible application in combating bacterial and fungal infections.

Studies have indicated that this compound derivatives may exhibit significant antimicrobial activity. researchgate.netsolubilityofthings.comontosight.aiontosight.aiontosight.aiontosight.aismolecule.comontosight.aiontosight.ai For instance, N,N-diethyl-3-nitrobenzamide has demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific strain tested. Another derivative, N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-nitrobenzamide, has shown in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus strains. researchgate.net

Research has extensively investigated the anticancer activities of this compound derivatives, revealing their potential against various cancer cell lines and through different mechanisms.

Derivatives of this compound have exhibited significant antitumor properties. researchgate.netontosight.aiontosight.aiontosight.aiontosight.aiontosight.aiontosight.aiontosight.airesearchgate.netresearchgate.netnih.gova2bchem.comresearchgate.netsaspublishers.com A notable example is Iniparib (4-iodo-3-nitrobenzamide), which has been investigated for its potential use in treating breast cancer. researchgate.neta2bchem.com Iniparib functions as a poly(ADP-ribose) polymerase (PARP) inhibitor, targeting DNA repair mechanisms in cancer cells. researchgate.net Studies on Iniparib have shown selective toxicity towards tumor cells while sparing normal cells.

A series of novel 4-substituted-3-nitrobenzamide derivatives were designed and synthesized, and their antitumor activities were evaluated against various human cancer cell lines, including HCT-116, MDA-MB435, and HL-60. researchgate.netnih.gov Most of these compounds exhibited potent anti-tumor activity. researchgate.netnih.gov For example, compound 4a showed potent inhibitory activities against these cell lines with GI₅₀ values ranging from 1.904 to 2.111 µmol/L. researchgate.net Other compounds, 4g, 4l-4n, showed potent inhibitory activities against MDA-MB435 and HL-60 cell lines with GI₅₀ values ranging from 1.008 to 3.586 µmol/L and 1.993 to 3.778 µmol/L, respectively. nih.gov

| Compound | Cell Line | GI₅₀ (µmol/L) |

| 4a | HCT-116 | 1.904 |

| 4a | MDA-MB435 | 2.111 |

| 4a | HL-60 | 2.005 |

| 4g | MDA-MB435 | 1.008-3.586 |

| 4g | HL-60 | 1.993-3.778 |

| 4l-4n | MDA-MB435 | 1.008-3.586 |

| 4l-4n | HL-60 | 1.993-3.778 |

Another study identified N-(4-cyano-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide as a potent inhibitor of MDA-MB-231 breast cancer cell proliferation. researchgate.netsaspublishers.com

The antiviral potential of this compound and its derivatives has also been explored in research. These compounds have shown inhibitory effects against a range of viruses.

This compound itself has been reported to inhibit the replication of some viruses, including hepatitis B virus, herpes simplex virus type 1 (HSV-1), and HSV-2. biosynth.com

Derivatives have also demonstrated antiviral activity. 4-Iodo-3-nitrobenzamide (B1684207) has shown activity against HIV-1, effectively suppressing its duplication in monocytes. google.com In monocytes, 4-iodo-3-nitrobenzamide exhibited EC₅₀ values of 2-10 µM against the HIV-1 ADA strain and 0.3-10 µM against HIV-1 Ba-L. google.com At concentrations up to 200 µM, no cytotoxicity was observed in these studies, suggesting a favorable safety profile in this context. google.com Combination treatment of 4-iodo-3-nitrobenzamide with AZT has shown synergism in inhibiting HIV-1. google.com

Some polycyclic N-amidoimides containing a this compound moiety have shown pronounced antiviral activities against Vaccinia virus. researchgate.net Additionally, 2,4,6-trihydroxy-3-nitro-benzamide derivatives have been evaluated for their inhibitory effects against HCV protease. google.com

Research suggests that this compound and its derivatives may possess neuroprotective properties, offering potential in the context of neurodegenerative disorders.

N-butyl-3-nitrobenzamide and its derivatives have been investigated for their potential as drug candidates targeting neurodegenerative disorders. Studies have shown that related nitrobenzamide compounds can protect against dopamine (B1211576) depletion in animal models, suggesting their utility in treating conditions such as Parkinson's disease. A notable study demonstrated that N-butyl-3-nitrobenzamide and its derivatives could mitigate dopamine reduction induced by neurotoxic agents in mice.